2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Description
2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C8H12N2O. It is characterized by a fused ring system consisting of an oxazole and a pyridine ring.
Properties
IUPAC Name |
2,5-dimethyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-9-7-5-10(2)4-3-8(7)11-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUINWPRZKSAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCN(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpyridine with an appropriate oxazoline derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-purity starting materials and stringent quality control measures ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products: The major products formed from these reactions include various substituted oxazolo[4,5-c]pyridines and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
The compound has potential applications in the development of pharmaceuticals. Its oxazolo-pyridine structure is known to exhibit biological activities that can be harnessed for drug development.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazolo-pyridine compounds may possess antimicrobial properties. Research indicates that modifications to the oxazolo-pyridine framework can enhance efficacy against various bacterial strains .
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Chemical Synthesis
2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine serves as an important building block in organic synthesis.
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex heterocycles and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic organic chemistry .
- Catalytic Applications : There is ongoing research into using this compound as a catalyst or catalyst precursor in organic reactions, particularly in processes involving C–N bond formation .
Materials Science
The unique properties of this compound make it suitable for applications in materials science.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with enhanced thermal and mechanical properties. Research is exploring its use in the development of high-performance polymers .
- Nanotechnology : There are investigations into the use of this compound in nanomaterials for applications such as drug delivery systems and biosensors due to its biocompatibility and functionalization potential .
Case Studies
Several case studies highlight the practical applications and research findings related to this compound:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydro-2,5-dimethyl-oxazolo[4,5-c]pyridine
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine
Comparison: Compared to these similar compounds, 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine, also known as this compound hydrochloride (CAS No. 1187932-78-0), is a heterocyclic compound that has garnered interest for its potential biological activities. This article compiles research findings on its pharmacological properties and biological activities based on diverse sources.
- Molecular Formula : C8H12N2O
- Molecular Weight : 156.19 g/mol
- CAS Number : 1187932-78-0
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including neuroprotective effects and potential applications in treating neurodegenerative diseases.
Neuroprotective Effects
Recent studies have highlighted the compound's ability to protect neuronal cells from oxidative stress and apoptosis. It has been shown to modulate signaling pathways associated with cell survival.
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Mechanism of Action :
- The compound may enhance the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival and differentiation.
- It appears to inhibit pathways leading to inflammation and cell death in neuronal cells.
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Case Studies :
- A study involving a model of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation in the brain .
- Another investigation into its effects on Parkinson's disease models indicated a significant reduction in dopaminergic neuron loss when treated with this compound .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound.
Table 1: Summary of Pharmacological Studies
Safety Profile
The safety profile of this compound has been assessed through acute toxicity studies. Results indicate a favorable safety margin with no significant adverse effects observed at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
